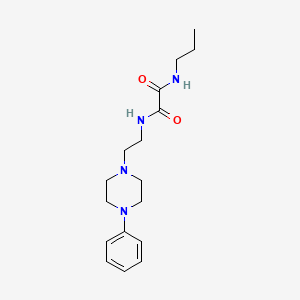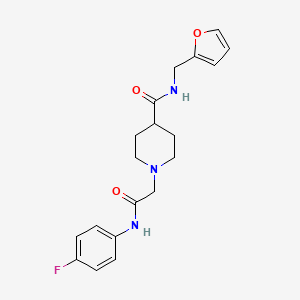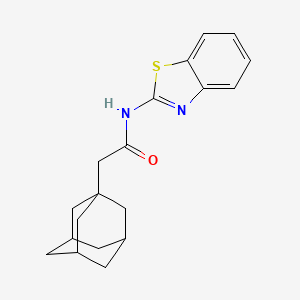
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, also known as CM235, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. In cancer cells, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In neurons, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and transcription factors. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to modulate the activity of TRPV1 and Nav1.7 ion channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to reduce oxidative stress, inflammation, and cell death. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to reduce pain sensitivity and improve pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. However, one limitation of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is its low yield in the synthesis method, which can make it difficult to obtain sufficient quantities for experiments.
Direcciones Futuras
For N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide research include further investigation of its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic properties in humans.
Métodos De Síntesis
The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through the reaction of the intermediate with acetamide. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. In cancer research, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to have analgesic properties by modulating the activity of certain ion channels.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANLBYTBDHSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methoxyethanone](/img/structure/B2844765.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2844766.png)
![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)
![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)